![molecular formula C14H11N3O3S2 B2567651 2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3,3-bis(methylthio)acrylonitrile CAS No. 1188304-69-9](/img/structure/B2567651.png)
2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3,3-bis(methylthio)acrylonitrile
説明
This compound features a benzo[d][1,3]dioxole moiety fused to a 1,2,4-oxadiazole ring, which is further conjugated to a bis(methylthio)-substituted acrylonitrile group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic and sulfur-based ligands .
特性
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-21-14(22-2)9(6-15)13-16-12(17-20-13)8-3-4-10-11(5-8)19-7-18-10/h3-5H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFDRIKSWGZKQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C1=NC(=NO1)C2=CC3=C(C=C2)OCO3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3,3-bis(methylthio)acrylonitrile has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's structure consists of a benzo[d][1,3]dioxole moiety linked to a 1,2,4-oxadiazole ring and a bis(methylthio)acrylonitrile group. The molecular formula is , with a molecular weight of approximately 358.42 g/mol.
Anticancer Activity
Recent studies have indicated that compounds related to benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance:
- Cell Viability Assays : In vitro studies demonstrated that derivatives of benzo[d][1,3]dioxole showed notable cytotoxicity against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin .
-
Mechanisms of Action : The anticancer mechanisms include:
- EGFR Inhibition : Compounds inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors.
- Apoptosis Induction : Assessment via annexin V-FITC assays showed increased apoptosis in treated cells.
- Cell Cycle Arrest : Analysis indicated that these compounds could induce cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- In Vitro Testing : Research has shown that related compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .
Study on Anticancer Activity
A specific study evaluated the anticancer effects of a related compound with a similar structure. The results indicated:
Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
---|---|---|
HepG2 | 2.38 | 7.46 |
HCT116 | 1.54 | 8.29 |
MCF7 | 4.52 | 4.56 |
This data illustrates the superior efficacy of the test compound compared to doxorubicin in certain cell lines .
Study on Antimicrobial Properties
Another study focused on the antimicrobial activity of various benzo[d][1,3]dioxole derivatives:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
These findings suggest that modifications in the chemical structure can enhance antimicrobial potency .
類似化合物との比較
Table 1: Key Structural Features and Differences
Key Observations :
Insights :
- The target compound’s synthesis likely requires multi-step cyclization and thiolation , similar to ’s methodology but with methylthio reagents .
- Higher yields (80–90%) are achieved in simpler systems like phenylacrylonitrile derivatives , whereas nitro or chromen-containing analogs face efficiency challenges .
Analysis :
Uniqueness and Advantages
The target compound’s combination of 1,2,4-oxadiazole , benzo[d][1,3]dioxole , and bis(methylthio)acrylonitrile creates a multifunctional scaffold with:
Enhanced binding diversity : Sulfur atoms and heterocycles enable interactions with cysteine residues or metal ions in biological targets.
Tunable electronic properties : The oxadiazole ring’s electron-withdrawing effect balances the electron-rich dioxole system.
Synergistic bioactivity : Predicted to outperform simpler acrylonitrile derivatives in anticancer and enzyme inhibition assays .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。